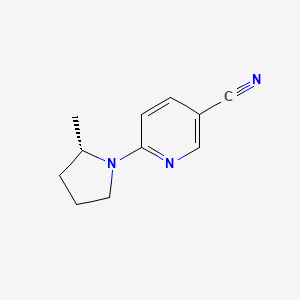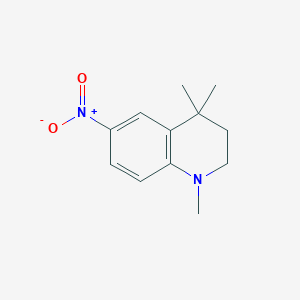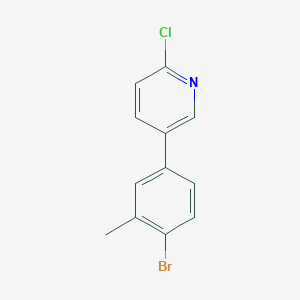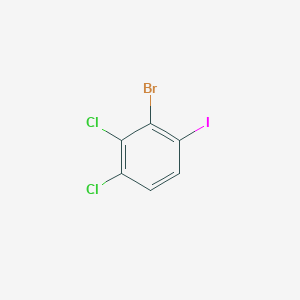
2-Bromo-3,4-dichloro-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,4-dichloro-1-iodobenzene is an organic compound with the molecular formula C6H2BrCl2I. It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and iodine atoms attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-dichloro-1-iodobenzene typically involves the halogenation of a suitable benzene derivativeThe reaction conditions often require the use of catalysts and specific solvents to ensure the selective introduction of each halogen atom .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3,4-dichloro-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride are common.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation can lead to the formation of quinones or other oxidized products .
Aplicaciones Científicas De Investigación
2-Bromo-3,4-dichloro-1-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Bromo-3,4-dichloro-1-iodobenzene exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect pathways involved in chemical reactions and biological processes .
Comparación Con Compuestos Similares
- 2-Bromo-4-chloro-1-iodobenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 2-Bromoiodobenzene
Comparison: Compared to similar compounds, 2-Bromo-3,4-dichloro-1-iodobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement can influence its reactivity and the types of reactions it undergoes. For example, the presence of both chlorine and bromine atoms in adjacent positions can lead to unique substitution patterns and reactivity compared to compounds with different halogen arrangements .
Propiedades
Fórmula molecular |
C6H2BrCl2I |
|---|---|
Peso molecular |
351.79 g/mol |
Nombre IUPAC |
3-bromo-1,2-dichloro-4-iodobenzene |
InChI |
InChI=1S/C6H2BrCl2I/c7-5-4(10)2-1-3(8)6(5)9/h1-2H |
Clave InChI |
RPDMJOSIJDCXFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)Cl)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(((3AR,5R,6S,6AR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethynyl)triethylsilane](/img/structure/B14026219.png)
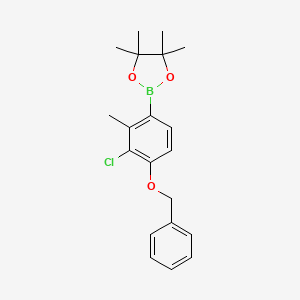
![Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14026225.png)
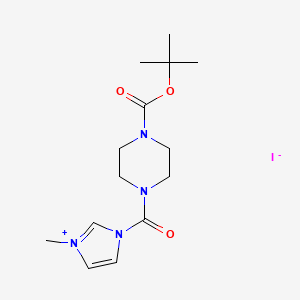
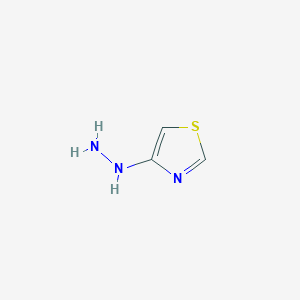
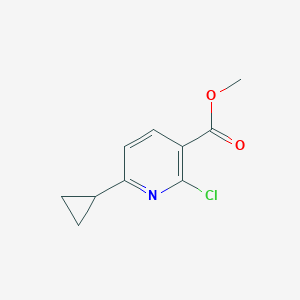
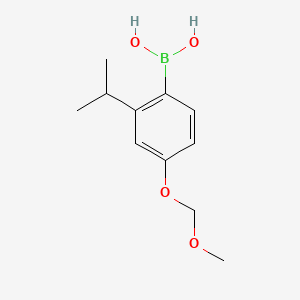
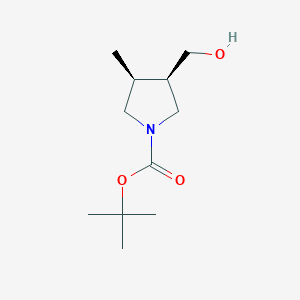
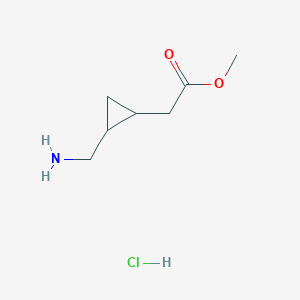
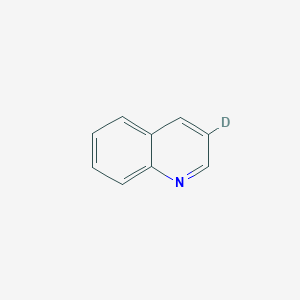
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
